Ethynamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

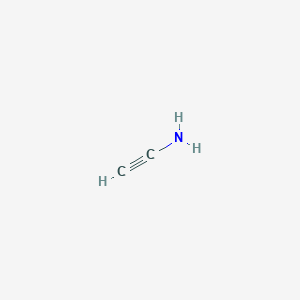

Structure

3D Structure

Properties

CAS No. |

52324-04-6 |

|---|---|

Molecular Formula |

C2H3N |

Molecular Weight |

41.05 g/mol |

IUPAC Name |

ethynamine |

InChI |

InChI=1S/C2H3N/c1-2-3/h1H,3H2 |

InChI Key |

VXAWCKIQYKXJMD-UHFFFAOYSA-N |

Canonical SMILES |

C#CN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethynamine and its Saturated Analogue, Ethylamine

Introduction

This technical guide provides a comprehensive overview of the chemical structure and properties of ethynamine. Due to the limited availability of experimental data for this compound, this guide also includes a detailed analysis of its saturated analogue, ethylamine (also known as ethanamine), a compound for which extensive research and data are available. This comparative approach is intended to provide a broader context for researchers, scientists, and drug development professionals.

This compound: The Unsaturated Amine

This compound is a simple organic compound containing a carbon-carbon triple bond and an amino group. Its high degree of unsaturation suggests significant reactivity, though it is a less commonly studied compound compared to its saturated counterpart.

Chemical Structure of this compound

Below is a visualization of the chemical structure of this compound.

An In-depth Technical Guide to the Synthesis of Ethylamine

A Note on Terminology: This guide focuses on the synthesis of ethylamine (CH₃CH₂NH₂), as the requested ethynamine (HC≡CNH₂) is a highly unstable and exceptionally rare compound for which practical synthesis routes suitable for a general laboratory setting are not established in common chemical literature. It is presumed that the query intended to address the widely used and industrially significant primary amine, ethylamine.

Ethylamine is a versatile primary amine used extensively as an intermediate in the production of a wide range of chemicals, including pharmaceuticals, herbicides, and rubber processing chemicals.[1] This document provides a detailed overview of the principal methods for its synthesis, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies

The industrial production of ethylamine is dominated by two primary routes: the amination of ethanol and the reductive amination of acetaldehyde.[1] Several other methods are also employed, particularly in laboratory settings, which offer flexibility in terms of starting materials and scale.

1. Amination of Ethanol with Ammonia

This is the most common large-scale industrial method for producing ethylamine.[1] The reaction involves passing a mixture of ethanol and ammonia over a heated catalyst. A key challenge of this method is the concurrent formation of diethylamine and triethylamine as byproducts.[1]

-

Reaction: CH₃CH₂OH + NH₃ → CH₃CH₂NH₂ + H₂O[1]

-

Catalysts: The reaction is typically carried out in the presence of an oxide catalyst, such as those based on nickel, copper, cobalt, or iron supported on alumina, silica, or zirconia.

-

Reaction Conditions: This process is generally conducted in a fixed-bed reactor at temperatures ranging from 100–250 °C and pressures of 0.5–25 MPa. The ratio of ammonia to ethanol is a critical parameter, with a two- to eightfold excess of ammonia favoring the formation of the primary amine, ethylamine.

2. Reductive Amination of Acetaldehyde

Another significant industrial process, the reductive amination of acetaldehyde, is often considered more economical due to the ready availability of acetaldehyde. This two-step process involves the initial formation of an imine (a Schiff base) from acetaldehyde and ammonia, which is then hydrogenated to yield ethylamine.

-

Reaction: CH₃CHO + NH₃ + H₂ → CH₃CH₂NH₂ + H₂O

-

Catalysts: A fixed-bed catalyst is employed for this reaction.

-

Reaction Conditions: The reaction is typically performed in the vapor phase at temperatures between 100–160 °C, at or slightly above atmospheric pressure.

3. Hydrogenation of Nitrogen-Containing Compounds

Several nitrogen-containing functional groups can be reduced to form ethylamine. These methods are often suitable for laboratory-scale synthesis.

-

Hydrogenation of Acetonitrile, Acetamide, and Nitroethane: These compounds can be hydrogenated to afford ethylamine.[1] A common and effective reducing agent for these transformations is lithium aluminum hydride (LiAlH₄).[1]

4. Nucleophilic Substitution of Haloethanes

Ethylamine can also be synthesized via the nucleophilic substitution of a haloethane, such as chloroethane or bromoethane, with ammonia.[1] However, this method is less preferred as it tends to produce significant amounts of diethylamine and triethylamine as byproducts.[1] The reaction is typically carried out in the presence of a strong base like potassium hydroxide.[1]

Quantitative Data Summary

The following table summarizes key quantitative data associated with the primary synthesis methods for ethylamine.

| Synthesis Method | Key Reactants | Catalyst | Temperature (°C) | Pressure (MPa) | Key Byproducts |

| Amination of Ethanol | Ethanol, Ammonia | Ni, Cu, Co, or Fe on Al₂O₃, SiO₂, or ZrO₂ | 100 - 250 | 0.5 - 25 | Diethylamine, Triethylamine |

| Reductive Amination of Acetaldehyde | Acetaldehyde, Ammonia, Hydrogen | Fixed-bed catalyst | 100 - 160 | Atmospheric or slightly elevated | - |

| Hydrogenation | Acetonitrile, Acetamide, or Nitroethane | Lithium Aluminum Hydride (LiAlH₄) | Varies | Varies | - |

| Nucleophilic Substitution | Haloethane (e.g., Chloroethane), Ammonia | Strong base (e.g., KOH) | Varies | Varies | Diethylamine, Triethylamine |

Experimental Protocols

1. Synthesis of Ethylamine via Amination of Ethanol (Industrial Example)

This protocol describes a generalized industrial process.

-

Catalyst Bed Preparation: A fixed-bed reactor is packed with a supported metal catalyst (e.g., nickel on alumina).

-

Reactant Feed: A pre-heated gaseous mixture of ethanol and a two- to eightfold excess of ammonia is introduced into the reactor.

-

Reaction: The reaction is maintained at a temperature between 100-250 °C and a pressure of 0.5-25 MPa.

-

Product Separation: The resulting mixture of ethylamine, diethylamine, triethylamine, unreacted starting materials, and water is cooled and subsequently separated by fractional distillation to isolate the pure ethylamine.

2. Synthesis of Ethylamine via Reductive Amination of Acetaldehyde (Industrial Example)

This protocol outlines a typical industrial approach.

-

Reactant Mixture: A gaseous mixture of acetaldehyde, ammonia, and hydrogen is prepared.

-

Catalytic Reaction: The mixture is passed through a fixed-bed reactor containing a suitable hydrogenation catalyst.

-

Temperature and Pressure Control: The reaction is carried out at a temperature of 100-160 °C and at or slightly above atmospheric pressure.

-

Product Collection: The product stream is cooled to condense the ethylamine, which is then purified.

Logical Workflow for Ethylamine Synthesis Route Selection

The selection of a synthesis route for ethylamine depends on several factors, including the desired scale of production, available starting materials, and the required purity of the final product.

Caption: A decision-making workflow for selecting an appropriate ethylamine synthesis method.

Signaling Pathway of Reductive Amination

The reductive amination of an aldehyde (like acetaldehyde) to a primary amine (ethylamine) proceeds through a key intermediate, an imine. This pathway highlights the sequential nature of the reaction.

Caption: The reaction pathway for the synthesis of ethylamine via reductive amination.

References

Ethynamine CAS number and molecular formula

Ethynamine: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available information on this compound, including its chemical identity and known reactivity. It is important to note that while the user requested an in-depth guide with detailed experimental protocols and signaling pathways, the available scientific literature on this compound (CAS: 52324-04-6) is limited. Much of the readily available data pertains to the similarly named but structurally distinct compound, ethylamine (CAS: 75-04-7).

Core Chemical Data

This compound, also known as aminoacetylene or acetylenamine, is a simple organic compound featuring both an amino and an ethynyl functional group.[1] Its fundamental properties are summarized below.

| Property | Value | Citations |

| CAS Number | 52324-04-6 | [2][3] |

| Molecular Formula | C₂H₃N | [2] |

| Molecular Weight | 41.05 g/mol | |

| IUPAC Name | This compound | [1] |

Synthesis and Reactivity

Detailed, readily reproducible experimental protocols for the synthesis of isolated this compound are not widely available in the public domain. Its high reactivity makes it a challenging compound to handle. However, the aminoacetylene moiety is a valuable synthon in organic chemistry, and its derivatives are often prepared in situ or as part of larger molecular scaffolds.

One documented approach involves the reaction of bromoacetylene with a primary amine on a tetrairon core, which yields a coordinated aminoacetylene complex.[4] This highlights its role in organometallic chemistry.

Furthermore, aminoacetylenic compounds can be synthesized via Mannich-type reactions. For instance, a terminal alkyne can react with paraformaldehyde and a suitable amine in the presence of a catalyst, such as cuprous chloride, to generate a substituted aminoalkyne. This methodology has been applied to the synthesis of aminoacetylenicoxyquinazoline derivatives, which have been investigated for their potential antiproliferative activities against breast and colon cancer cell lines.[5]

A logical workflow for a Mannich-type synthesis of a substituted aminoalkyne is depicted below.

Caption: Generalized workflow for the Mannich reaction to synthesize aminoalkynes.

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the specific biological activity and signaling pathways of this compound itself. While some derivatives, such as the aforementioned aminoacetylenicoxyquinazolines, have been synthesized and tested for antitumor effects, this research is still in its early stages.[5] These studies suggest that such compounds might interact with targets like the Epidermal Growth Factor Receptor (EGFR) kinase, but a definitive signaling pathway for this compound has not been elucidated.

Due to the absence of detailed information on signaling pathways, a corresponding diagram cannot be provided at this time.

Distinction from Ethylamine

It is crucial to distinguish this compound (C₂H₃N) from ethylamine (C₂H₇N). Ethylamine is a primary amine that is widely used in industrial and organic synthesis.[6] Unlike this compound, there is a wealth of technical data available for ethylamine, including detailed synthesis protocols, extensive reaction chemistry, and known biological roles. For clarity, the key details of ethylamine are provided in the table below.

| Property | Ethylamine | Citations |

| CAS Number | 75-04-7 | [6][7] |

| Molecular Formula | C₂H₇N | [6][7][8] |

| Molecular Weight | 45.08 g/mol | [8] |

| IUPAC Name | Ethanamine | [6] |

Conclusion

This compound is a simple, unsaturated amine with the molecular formula C₂H₃N. While its chemical identity is clearly defined, there is a notable scarcity of in-depth technical data, particularly concerning detailed experimental protocols for its synthesis and its biological functions or signaling pathways. The available literature primarily discusses its derivatives in the context of synthetic organic chemistry and preliminary studies on their biological activities. Researchers interested in this compound should be aware of this information gap and the potential for confusion with the well-documented compound, ethylamine.

References

- 1. This compound | C2H3N | CID 12979476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Ethylamine - Wikipedia [en.wikipedia.org]

- 7. Phenethylamine - Wikipedia [en.wikipedia.org]

- 8. Synthesis of novel acetylene-containing amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of ethynamine

An In-depth Technical Guide to the Physical and Chemical Properties of Ethynamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, more commonly known as ethylamine (IUPAC name: Ethanamine), is a primary aliphatic amine with the chemical formula CH₃CH₂NH₂.[1][2] It is a fundamental building block in organic synthesis and a key intermediate in the production of a wide range of chemicals, including pharmaceuticals, agrochemicals, and polymers.[1] This document provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and relevant experimental procedures, tailored for a technical audience. Ethylamine is a colorless gas or liquid with a characteristic strong, ammonia-like odor.[2][3]

Physical and Spectroscopic Properties

Ethylamine is a volatile and highly flammable compound.[4] Its physical properties are summarized in the tables below. It is miscible with water and virtually all common organic solvents, including ethanol and ether.[1][2]

Physical Properties

A summary of the key physical properties of ethylamine is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₇N | [1][2][3] |

| Molecular Weight | 45.08 g/mol | [1][3] |

| Appearance | Colorless gas or water-white liquid | [3] |

| Odor | Strong, pungent, ammonia-like | [1][4] |

| Boiling Point | 16.6 °C (62 °F) | [1][3][4] |

| Melting Point | -81 °C to -80.6 °C | [1][4] |

| Density | 0.6829 g/cm³ (at 20 °C) | [1] |

| Vapor Pressure | 116.5 - 121 kPa (at 20 °C) | [1][2] |

| Flash Point | -17 °C (closed cup) | [4] |

| Autoignition Temp. | 385 °C | [1] |

| pKa (Conjugate Acid) | 10.7 - 10.8 (at 25 °C) | [2][4][5] |

| pKb | 3.25 (at 25 °C) | [1] |

Solubility

Ethylamine exhibits high solubility in a wide range of solvents due to its ability to form hydrogen bonds.

| Solvent | Solubility | Source(s) |

| Water | Miscible in all proportions | [1][4][6] |

| Ethanol | Miscible | [1][4] |

| Ether | Miscible | [1][4] |

| Methanol | Soluble | [4] |

| Acetone | Soluble | [4] |

| Hydrocarbons | Soluble in paraffinic, aliphatic, and aromatic hydrocarbons | [4] |

Spectroscopic Data

The structural features of ethylamine give rise to characteristic spectroscopic signals.

| Spectroscopy | Expected Features | Source(s) |

| ¹H NMR | Three distinct signals: -NH₂ (δ ≈ 0.5-5.0 ppm, broad, D₂O exchangeable), -CH₂- (δ ≈ 2.3-3.0 ppm, quartet), -CH₃ (triplet). Proton ratio of 2:2:3. | [7][8] |

| ¹³C NMR | Two signals expected. The carbon adjacent to the nitrogen atom (C-N) appears in the δ 10-65 ppm region. | [8] |

| IR Spectroscopy | Primary amine N-H stretching (two peaks at ≈3400-3500 cm⁻¹), strong NH₂ scissoring (≈1550-1650 cm⁻¹), and C-N stretching (≈1000-1250 cm⁻¹). | [8] |

Chemical Properties and Reactivity

As a primary amine, ethylamine's reactivity is dominated by the nucleophilic lone pair of electrons on the nitrogen atom.[2] It is a stronger base than ammonia.[1]

-

Basicity and Salt Formation : Ethylamine readily dissolves in water to form a basic solution.[1] It reacts with both inorganic and organic acids to produce the corresponding ethylammonium salts, which are typically water-soluble.[1][4]

-

CH₃CH₂NH₂ + HCl → [CH₃CH₂NH₃]⁺Cl⁻ (Ethylammonium chloride)[1]

-

-

Alkylation : It undergoes alkylation reactions with alkyl halides to yield secondary (diethylamine) and tertiary (triethylamine) amines, and ultimately quaternary ammonium salts.[9] This lack of selectivity can be a drawback in synthesis.[2]

-

Acylation : Ethylamine reacts with acyl chlorides, anhydrides, and esters to form N-ethyl amides.[1]

-

Reductive Amination : It reacts with aldehydes and ketones to form an intermediate imine, which can be reduced to a more substituted amine.[9] This is a key method for forming C-N bonds.

-

Oxidation : Strong oxidizing agents, such as potassium permanganate, can oxidize ethylamine to acetaldehyde.[2]

-

Solvent for Alkali Metals : Like other small primary amines, ethylamine is a good solvent for lithium metal, generating a solution containing the solvated electron which is a powerful reducing agent used in reactions like the Birch reduction.[2]

Synthesis of Ethylamine

Ethylamine is produced on a large industrial scale primarily through two routes.

-

Reaction of Ethanol and Ammonia : The most common method involves the reaction of ethanol with ammonia at high temperatures and pressures over an oxide catalyst.[1][2] A significant drawback of this method is the co-production of diethylamine and triethylamine, which necessitates separation.[2]

-

CH₃CH₂OH + NH₃ → CH₃CH₂NH₂ + H₂O[2]

-

-

Reductive Amination of Acetaldehyde : This method involves the reaction of acetaldehyde with ammonia and hydrogen in the presence of a catalyst.[2]

-

CH₃CHO + NH₃ + H₂ → CH₃CH₂NH₂ + H₂O

-

Other, less economical laboratory-scale syntheses include the hydrogenation of acetonitrile or acetamide and the nucleophilic substitution of a haloethane with ammonia.[2]

Caption: Industrial production of ethylamine via catalytic amination of ethanol.

Experimental Protocols

Detailed experimental procedures are critical for the safe and effective use of ethylamine in a research setting.

Protocol: Reductive Amination of a Ketone with Ethylamine

This protocol provides a general one-pot method for synthesizing N-ethyl amines from a ketone, valued for its high yield and selectivity.[10]

Materials:

-

Ketone (e.g., 2-Pentanone)

-

Ethylamine (e.g., 70% solution in water)

-

Reducing Agent (e.g., Sodium Borohydride, NaBH₄)

-

Methanol

-

Diethyl ether

-

1M Hydrochloric Acid (HCl)

-

2M Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Imine Formation:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the ketone (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the ethylamine solution (1.2 eq) to the stirred, cooled solution.

-

Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.[10]

-

-

Reduction:

-

Cool the reaction mixture back to 0 °C.

-

In small portions, carefully add the sodium borohydride (1.5 eq) to the mixture, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 1M HCl until the pH is acidic (pH ≈ 2).[10] This protonates the amine and destroys excess borohydride.

-

Wash the acidic aqueous layer with diethyl ether to remove any unreacted ketone.[10]

-

Make the aqueous layer basic (pH ≈ 12) by the dropwise addition of 2M NaOH to deprotonate the amine product.[10]

-

Extract the product into diethyl ether (e.g., 3 x 50 mL).[10]

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-ethyl amine.[10]

-

Further purification can be achieved via distillation or column chromatography.

-

Caption: Key steps in the synthesis of N-substituted ethylamines via reductive amination.

Safety and Handling

Ethylamine is a hazardous chemical that requires strict safety protocols.

-

Primary Hazards : It is highly flammable, and its vapors can form explosive mixtures with air.[1][11] It is corrosive and can cause severe burns to the skin and eyes.[3][12] Inhalation may cause respiratory tract irritation.[12][13]

-

Handling : Always work in a well-ventilated area or a chemical fume hood.[11] Use explosion-proof electrical equipment and non-sparking tools.[11][13] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.[12]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[11][12]

-

First Aid : In case of skin or eye contact, rinse immediately and copiously with water for several minutes and seek immediate medical attention.[13] If inhaled, move the person to fresh air.[13] If swallowed, rinse the mouth but do not induce vomiting; seek immediate medical help.[12]

Applications in Drug Development and Research

Ethylamine is a crucial precursor in the synthesis of a wide array of chemical compounds.

-

Pharmaceuticals : It serves as an intermediate in the production of various drugs, including the antihypertensive medication guanethidine.

-

Agrochemicals : It is a key component in the manufacture of herbicides, such as atrazine and simazine.[1]

-

Other Uses : Ethylamine is also utilized in resin chemistry, as a stabilizer for rubber latex, in oil refining, and as an intermediate for dyes and corrosion inhibitors.[1][14]

References

- 1. chemcess.com [chemcess.com]

- 2. Ethylamine - Wikipedia [en.wikipedia.org]

- 3. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethylamine | 75-04-7 [chemicalbook.com]

- 5. quora.com [quora.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. lobachemie.com [lobachemie.com]

- 14. Ethylamine [drugfuture.com]

An In-depth Technical Guide to the Safety and Handling of Ethynamine and its Saturated Analogue, Ethylamine

Notice of Critical Distinction: This document addresses two distinct chemical entities: Ethynamine (aminoacetylene, C₂H₃N) and Ethylamine (ethanamine, C₂H₅NH₂). Due to the similarity in nomenclature, these compounds can be easily confused. Ethylamine is a common industrial chemical with extensive and well-documented safety data. In contrast, this compound is a far less common, uncharacterized compound for which specific safety and toxicity data are largely unavailable. This guide will first address the inferred hazards and necessary precautions for this compound based on its chemical structure, followed by a comprehensive safety and handling guide for Ethylamine based on available technical data.

Part 1: this compound (Aminoacetylene)

Overview and Inferred Hazards

Inferred Hazards based on Chemical Structure:

-

High Reactivity and Explosion Hazard: The terminal alkyne group makes the molecule susceptible to forming explosive metal acetylides with certain metals (e.g., copper, silver, mercury). The high degree of unsaturation and the presence of the amine group may also contribute to inherent instability, potentially leading to explosive decomposition when subjected to heat, shock, or pressure.

-

Corrosivity and Toxicity: The primary amine group renders the compound basic and corrosive to skin and eyes, similar to other small amines. Inhalation of vapors is likely to cause severe irritation to the respiratory tract.

Data Presentation: Physical Properties and Inferred Hazards

Due to the lack of experimental safety data, the following tables summarize the known physical properties and the inferred hazards and recommended handling precautions for this compound.

Table 1: Known Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂H₃N |

| Molecular Weight | 41.05 g/mol |

| IUPAC Name | This compound |

| Synonyms | Aminoacetylene |

| CAS Number | 52324-04-6 |

Table 2: Inferred Hazards and Handling Precautions for this compound

| Inferred Hazard | Recommended Safety Precautions |

|---|---|

| Explosive Decomposition | Handle only in small quantities. Avoid heat, sparks, open flames, shock, and friction. Work behind a blast shield. |

| Formation of Explosive Acetylides | Strictly avoid contact with copper, silver, mercury, brass, and other heavy metals. Use only compatible equipment (e.g., stainless steel, glass). |

| Corrosive (Skin/Eyes) | Wear chemical-resistant gloves (e.g., butyl rubber), a flame-resistant lab coat, and chemical splash goggles with a full-face shield. |

| Respiratory Irritant/Toxic | All manipulations must be performed in a certified chemical fume hood. Use a respirator with appropriate cartridges if exposure is possible. |

| Flammability | Treat as extremely flammable. Store in a cool, well-ventilated, explosion-proof environment away from ignition sources. |

Mandatory Visualization: High-Hazard Experimental Workflow

The following diagram outlines a logical workflow for handling an uncharacterized, high-hazard substance like this compound.

Part 2: Ethylamine (Ethanamine)

Overview and Hazards

Ethylamine (Ethanamine) is a colorless gas or liquid with a strong ammonia-like odor.[1] It is widely used as an intermediate in the chemical industry.[1] Unlike this compound, its hazards are well-documented. It is extremely flammable, corrosive, and can cause severe irritation or burns to the skin, eyes, and respiratory tract.[2]

Data Presentation: Quantitative Safety and Physical Data

The following tables summarize key quantitative data for Ethylamine, essential for safe handling and emergency planning.

Table 3: Physical and Chemical Properties of Ethylamine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₅NH₂ | |

| Molecular Weight | 45.09 g/mol | [1] |

| Boiling Point | 16.6 °C (61.9 °F) | [3] |

| Melting Point | -81 °C (-114 °F) | [3] |

| Flash Point | < -18 °C (< 0 °F) | [3] |

| Autoignition Temperature | 385 °C (725 °F) | [3] |

| Lower Explosive Limit (LEL) | 3.5% | [4] |

| Upper Explosive Limit (UEL) | 14% | [4] |

| Vapor Pressure | 874 mmHg @ 20 °C | [3] |

| Vapor Density (Air=1) | 1.56 | [4] |

| Water Solubility | Miscible |[3] |

Table 4: Occupational Exposure Limits for Ethylamine

| Organization | TWA | STEL / Ceiling | Notations | Source |

|---|---|---|---|---|

| ACGIH (TLV) | 5 ppm | 15 ppm (STEL) | Skin | [5] |

| NIOSH (REL) | 10 ppm (18 mg/m³) | - | - |

| OSHA (PEL) | 10 ppm (18 mg/m³) | - | - | |

Table 5: Toxicity Data for Ethylamine

| Route | Species | Value |

|---|---|---|

| Oral LD50 | Rat | 400 mg/kg |

| Dermal LD50 | Rabbit | 265 mg/kg |

| Inhalation RD50 | Mouse | 151 ppm |

Experimental Protocols: Safety and Handling

2.3.1 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical splash goggles and a face shield.[5]

-

Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber), protective clothing, and boots to prevent skin contact.[5]

-

Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges for organic vapors/ammonia or a supplied-air respirator, especially in poorly ventilated areas or during emergency response.[5][6]

-

Facilities: An eyewash station and safety shower must be immediately accessible in areas where ethylamine is handled.[4]

2.3.2 Handling and Storage

-

Ventilation: Handle only in a well-ventilated area or a certified chemical fume hood.[6]

-

Ignition Sources: Ethylamine is extremely flammable; all sources of ignition (sparks, open flames, hot surfaces) must be eliminated.[5][6] Use non-sparking tools and explosion-proof electrical equipment.[6] Ground all containers and transfer equipment to prevent static discharge.

-

Storage: Store in a cool, fireproof, well-ventilated area, separated from incompatible materials.[5] Keep containers tightly closed.

-

Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, cellulose nitrate, copper, aluminum, zinc, and their alloys.[1][3] It reacts violently with many compounds, creating a fire and explosion hazard.[3][6]

2.3.3 First Aid Measures

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush the skin with large amounts of water for at least 15 minutes while removing contaminated clothing.[4] For frostbite from the liquefied gas, rinse with plenty of water but do not remove clothes.[5] Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give one or two glasses of water to drink. Seek immediate medical attention.

2.3.4 Spill and Leak Procedures

-

Isolate and Evacuate: Evacuate all non-essential personnel from the area. Isolate the spill or leak area for at least 100 meters (330 feet) in all directions.[4]

-

Control Ignition Sources: Remove all sources of ignition.[5]

-

Ventilate: Ventilate the area of the leak or spill.

-

Containment: Stop the leak if it can be done safely. For liquid spills, absorb with sand or another non-combustible inert absorbent. Do not use combustible materials like sawdust. For a leaking gas cylinder, turn the cylinder so the leak is at the top to prevent the escape of liquid.[5]

-

Fire: Do not extinguish a leaking gas fire unless the leak can be stopped safely.[4] Use dry chemical, CO₂, water spray, or alcohol-resistant foam for fires.[6] Cool fire-exposed containers with water from a safe distance.[4][5]

2.3.5 Hazardous Decomposition When heated or burned, ethylamine decomposes to produce toxic and irritating fumes, including nitrogen oxides (NOx).[1][4][6]

Mandatory Visualization: PPE Selection Logic for Ethylamine

The following diagram illustrates the logical decision-making process for selecting appropriate PPE when working with Ethylamine.

References

An In-depth Technical Guide to Ethynamine: A Theoretical Perspective

Abstract: This technical guide provides a comprehensive overview of the current theoretical understanding of ethynamine (C₂H₃N), a simple yet elusive molecule containing both an amino group and a carbon-carbon triple bond. Due to a notable absence of extensive experimental data, this document primarily relies on computational and theoretical studies to detail its molecular structure, spectroscopic properties, and potential formation pathways. A clear distinction is drawn between this compound and its saturated analogue, ethylamine (ethanamine), to prevent common misconceptions. This guide is intended for researchers, scientists, and professionals in drug development and astrochemistry who are interested in the fundamental properties of novel nitrogen-containing organic compounds.

Introduction: Distinguishing this compound from Ethylamine

It is crucial to differentiate between This compound and ethylamine . This compound, with the chemical formula C₂H₃N, is an unsaturated amine characterized by a carbon-carbon triple bond. Its correct IUPAC name is This compound , and it is also known by synonyms such as aminoacetylene or ethynylamine [1]. Its CAS number is 52324-04-6[1].

In contrast, ethylamine , with the chemical formula C₂H₇N, is a saturated primary amine. Its IUPAC name is ethanamine [2][3]. It is a well-characterized and widely used chemical with CAS number 75-04-7[2]. The physical and chemical properties of these two molecules are expected to be significantly different due to the presence of the triple bond in this compound.

This guide will focus exclusively on the available information for This compound (C₂H₃N) .

Theoretical Molecular Structure and Properties

The majority of our understanding of this compound's structure comes from ab initio molecular orbital calculations. A seminal study by Radom et al. (1984) provides a detailed theoretical investigation of its geometry and energetics[4].

Computed Molecular Geometry

This compound is predicted to have a nonplanar structure with a pyramidal amino group[4]. The calculated inversion barrier for the amino group is 6.9 kJ mol⁻¹ (at the 6-31G* level of theory), suggesting that the molecule undergoes rapid inversion at room temperature[4]. The key computed structural parameters are summarized in the table below.

| Parameter | 3-21G | 6-31G* |

| Bond Lengths (Å) | ||

| C≡C | 1.191 | 1.200 |

| C-N | 1.393 | 1.392 |

| C-H (acetylenic) | 1.056 | 1.058 |

| N-H | 1.004 | 1.002 |

| Bond Angles (°) | ||

| ∠C-C-N | 178.5 | 178.6 |

| ∠H-N-H | 112.5 | 113.3 |

| ∠C-N-H | 113.2 | 113.3 |

| Pyramidality at N (°) | 48.2 | 46.2 |

Table 1: Computed geometric parameters for this compound from ab initio calculations. Data sourced from Radom et al., 1984.[4]

The C-C-N bond angle deviates slightly from 180°, indicating a slight bending of the molecular frame[4].

Computed Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound from the PubChem database. It is important to note that these are predicted values and have not been experimentally verified.

| Property | Value | Source |

| Molecular Weight | 41.05 g/mol | PubChem[1] |

| XLogP3-AA | 0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 41.026549100 Da | PubChem[1] |

| Topological Polar Surface Area | 26 Ų | PubChem[1] |

| Heavy Atom Count | 3 | PubChem[1] |

| Complexity | 29.3 | PubChem[1] |

Table 2: Computed physicochemical properties of this compound.

Spectroscopic Data (Theoretical)

No experimental spectra for this compound are readily available in the public domain. However, theoretical calculations provide predictions for its vibrational and rotational spectra.

Calculated Vibrational Frequencies

The harmonic vibrational frequencies of this compound have been calculated to aid in its potential laboratory identification[4]. The table below presents the unscaled vibrational frequencies calculated at the 6-31G* level.

| Symmetry | Description | Frequency (cm⁻¹) |

| a' | NH₂ stretch (asym) | 3738 |

| a' | NH₂ stretch (sym) | 3624 |

| a' | C-H stretch | 3584 |

| a' | C≡C stretch | 2314 |

| a' | NH₂ scissor | 1759 |

| a' | C-C-N bend | 1111 |

| a' | C-N stretch | 1009 |

| a" | NH₂ wag | 903 |

| a" | C-H bend | 741 |

| a" | NH₂ twist | 682 |

| a' | C-C-N bend | 549 |

| a" | C-N torsion | 433 |

Table 3: Calculated harmonic vibrational frequencies for this compound (6-31G). Data sourced from Radom et al., 1984.*[4]

Predicted Microwave Spectral Frequencies

To facilitate the potential detection of this compound in interstellar space, predictions for its microwave spectral frequencies have been made[4]. These predictions are crucial for radio astronomy searches.

| Transition | Predicted Frequency (GHz) |

| 4₁₃ - 3₁₂ | 74.1 ± 0.4 |

| 5₁₄ - 4₁₃ | 92.6 ± 0.5 |

Table 4: Predicted microwave spectral frequencies for this compound. Data sourced from Radom et al., 1984.[4]

Potential Formation and Reactivity (Theoretical)

Formation Pathways

Experimental protocols for the synthesis of this compound are not well-documented. However, computational studies on the pyrolysis of ethylamine suggest that this compound can be a product of the decomposition of ethenamine, an intermediate in the high-temperature breakdown of ethylamine[5][6]. This indicates that this compound may be formed under high-energy conditions, which is consistent with its potential presence in the interstellar medium.

A hypothetical, generalized synthetic workflow for alkynylamines could involve the reaction of a protected amino group with an acetylenic compound, followed by deprotection. However, for the specific case of this compound, no such experimental validation has been published.

Caption: A simplified diagram illustrating the theoretical formation of this compound from the pyrolysis of ethylamine.

Reactivity

The reactivity of this compound has not been experimentally studied. However, based on its structure, several modes of reactivity can be predicted:

-

Basicity: The lone pair of electrons on the nitrogen atom imparts basic character, similar to other amines.

-

Nucleophilicity: The amino group is expected to be nucleophilic.

-

Reactions of the Alkyne: The carbon-carbon triple bond can undergo addition reactions (e.g., hydrogenation, halogenation) and the terminal acetylenic proton is expected to be weakly acidic.

Conclusion

This compound is a molecule of significant theoretical interest due to its simple structure combining two fundamental functional groups in organic chemistry. While a substantial body of computational data exists, providing insights into its structure and spectroscopic properties, there is a pronounced lack of experimental validation. This guide summarizes the current theoretical knowledge, highlighting the need for future experimental work to synthesize and characterize this elusive compound. Such research would be invaluable for astrochemistry and for expanding our fundamental understanding of chemical bonding and reactivity.

References

Unraveling Ethynamine: A Technical Guide to a Reactive Enigma

For Immediate Release

A comprehensive technical guide detailing the discovery and history of ethynamine (HC≡C-NH₂), the simplest ynamine, is now available for researchers, scientists, and drug development professionals. This guide addresses a significant information gap in the existing literature, providing a consolidated resource on this highly reactive and synthetically challenging molecule.

This compound, also known as aminoacetylene, represents a fundamental structure in the ynamine class of compounds, which are characterized by a carbon-carbon triple bond adjacent to a nitrogen atom. Despite its structural simplicity, the inherent instability of this compound has historically limited its isolation and characterization, leading to a scattered and often elusive body of research. This guide synthesizes the available information to present a coherent narrative of its scientific journey.

A History Rooted in the Quest for Ynamines

The story of this compound is intrinsically linked to the broader history of ynamine chemistry. The first documented attempt to synthesize an ynamine dates back to 1892 by Bode. However, it was not until the mid-20th century that significant progress was made. Well-characterized, albeit more complex, ynamines were reported in 1958 by Zaugg, who achieved their synthesis through isomerization, and further work was published in 1960. A major breakthrough came in 1963 when H.G. Viehe developed a more practical and general method for the synthesis of ynamines, paving the way for further exploration of this class of compounds.

These early endeavors highlighted the primary challenge in this field: the high reactivity and instability of ynamines, which readily undergo hydrolysis and other reactions. This reactivity has, in many cases, precluded their isolation in a pure, stable form.

The Elusive Synthesis of the Parent Ynamine

While the synthesis of substituted ynamines saw progress, the parent compound, this compound, remained a significant challenge. Due to its extreme reactivity, the definitive isolation and characterization of this compound in the condensed phase have not been extensively documented. The majority of successful studies on this compound have been conducted in the gas phase, where its transient nature can be investigated using specialized techniques.

A key figure in the modern study of this compound is Jean-Claude Guillemin. His research group has been instrumental in developing methods for the gas-phase synthesis of this compound and other reactive species of astrophysical interest.

Experimental Protocol: Gas-Phase Synthesis of this compound

The primary method for generating this compound for spectroscopic and theoretical studies involves the gas-phase pyrolysis of precursors. One established protocol is the vacuum gas-solid reaction involving the dehydrochlorination of 2-chloro-1-aminoethylene.

Methodology:

-

Precursor Synthesis: The precursor, 2-chloro-1-aminoethylene, is synthesized and purified.

-

Pyrolysis Setup: A flow pyrolysis apparatus is used, consisting of a quartz tube heated by a furnace. The system is maintained under high vacuum.

-

Dehydrochlorination: The precursor is passed over a solid base, such as potassium tert-butoxide, heated to a specific temperature (e.g., 300-400 °C). The base facilitates the elimination of hydrogen chloride.

-

Product Trapping: The resulting gas-phase products, including this compound, are passed through a cold trap (e.g., liquid nitrogen) for collection or directly into the ionization chamber of a mass spectrometer or the sample cell of a microwave spectrometer for immediate analysis.

This method allows for the in-situ generation and characterization of this compound without the need for isolation in a stable, condensed form.

Physicochemical Properties: A Theoretical and Spectroscopic Perspective

Due to the challenges in handling this compound, much of our understanding of its properties comes from theoretical calculations and gas-phase spectroscopic studies.

| Property | Value (Calculated/Experimental) | Notes |

| Molecular Formula | C₂H₃N | |

| Molar Mass | 41.05 g/mol | |

| Acidity/Basicity | Stronger acid, weaker base | Ab initio molecular orbital calculations have shown that the acetylenic linkage in this compound significantly increases its acidity and decreases its basicity compared to ethylamine and ethenamine. |

| Spectroscopic Data | Primarily obtained from gas-phase microwave and photoelectron spectroscopy. | |

| - Microwave Spectrum | Characterized in the gas phase | Allows for the determination of its rotational constants and molecular geometry. |

| - Photoelectron Spectrum | Characterized in the gas phase | Provides information about its electronic structure and orbital energies. |

Logical Relationships and Experimental Workflow

The study of this compound follows a logical progression dictated by its reactive nature. The workflow typically involves precursor synthesis, gas-phase generation, and immediate characterization.

The Modern Context: Ynamides and Future Directions

The inherent instability of simple ynamines like this compound led to the development of "ynamides," where an electron-withdrawing group is attached to the nitrogen atom. This modification significantly stabilizes the molecule, making ynamides valuable and versatile building blocks in modern organic synthesis. The study of ynamides has flourished, with numerous applications in the synthesis of complex molecules and pharmaceuticals.

While this compound itself may not have direct, widespread synthetic applications due to its reactivity, its study remains crucial from a fundamental chemical perspective. It provides insights into the intrinsic properties of the ynamine functional group and serves as a benchmark for theoretical models. Furthermore, its identification in interstellar space highlights its role in astrochemical processes.

Future research may focus on developing novel methods to stabilize this compound, potentially through complexation with metals or encapsulation, which could unlock new synthetic possibilities. Continued advancements in spectroscopic techniques and computational chemistry will also further refine our understanding of this enigmatic molecule.

This technical guide provides a foundational resource for researchers interested in the challenging but rewarding field of ynamine chemistry, starting with its simplest, yet most elusive, member.

Ethynamine: A Review of A Niche Reagent in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynamine (H-C≡C-NH₂), the simplest ynamine, is a highly reactive organic compound due to the presence of a carbon-carbon triple bond directly attached to a nitrogen atom. This structural feature imparts unique chemical properties, making it a subject of theoretical and limited synthetic interest. However, a comprehensive review of the scientific literature reveals a notable scarcity of documented applications for this compound itself in research, particularly in the realm of drug development. This guide addresses the challenges associated with the handling and application of this compound, and instead explores the broader and more documented utility of substituted ynamines and other amino acetylene derivatives in organic synthesis and medicinal chemistry.

This compound: Properties and Challenges

This compound, also known as aminoacetylene, is a molecule with the chemical formula C₂H₃N.[1] Its high reactivity stems from the electron-donating amino group conjugated with the electron-withdrawing alkyne moiety. This electronic arrangement makes the molecule susceptible to various reactions, including polymerization and decomposition, which contributes to its limited commercial availability and sparse appearance in applied chemical literature.

Key Properties (Computed):

| Property | Value |

| Molecular Formula | C₂H₃N |

| Molecular Weight | 41.05 g/mol |

| IUPAC Name | This compound |

Data sourced from PubChem CID 12979476.[1]

The inherent instability of this compound presents significant challenges for its isolation, storage, and controlled use in synthetic protocols. This likely explains the predominance of its more stable, substituted derivatives in research applications.

Synthesis of Amino Acetylene Derivatives

While protocols for the synthesis of this compound itself are not widely reported, the synthesis of more complex amino acetylene derivatives is well-established. These methods are crucial for introducing the reactive ynamine functionality into larger molecules.

Mannich-Type Reactions

One common approach to synthesize amino acetylene derivatives involves the Mannich reaction. This reaction typically involves the aminoalkylation of a terminal alkyne with an aldehyde and a secondary amine.

Experimental Protocol: General Mannich Reaction for Amino Acetylene Derivatives

-

Reactants: A terminal alkyne, a secondary amine, an aldehyde (often formaldehyde), and a catalytic amount of a copper(I) salt (e.g., CuCl).

-

Solvent: A suitable organic solvent such as dioxane or THF.

-

Procedure: The reactants are mixed in the solvent, and the mixture is typically heated. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with an aqueous solution (e.g., ammonium chloride), and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography.

This method provides access to a wide range of propargyl amines, which are valuable intermediates in organic synthesis.

Applications of Amino Acetylene Derivatives in Research

Substituted ynamines and other amino acetylene derivatives have found utility as versatile building blocks in the synthesis of various heterocyclic compounds and complex molecules.

Synthesis of Heterocycles

The reactivity of the ynamine functionality allows for its participation in various cycloaddition and cyclization reactions to form nitrogen-containing heterocycles such as pyrroles. The thermolysis of propargyl amines, for instance, can lead to the formation of substituted pyrroles.

Building Blocks in Medicinal Chemistry

The acetylene unit is a key structural motif in a number of biologically active molecules and pharmaceutical drugs.[2][3] While direct applications of this compound are not documented, the incorporation of the amino acetylene moiety into larger scaffolds is a strategy used in drug design. These motifs can act as reactive handles for further functionalization or as key pharmacophoric elements.

Signaling Pathways and Experimental Workflows

Due to the limited research on this compound, there are no established signaling pathways or specific experimental workflows to diagram. The diagrams below illustrate general concepts related to the synthesis and reactivity of amino acetylene derivatives.

Caption: Generalized workflow for the synthesis of propargyl amines via the Mannich reaction.

References

Ethynamine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethynamine (aminoacetylene) is the simplest ynamine, a class of organic compounds characterized by a nitrogen atom attached to an acetylenic carbon. This structural feature imparts a unique and high reactivity, rendering these molecules exceptionally useful in synthesis but also inherently unstable.[1] Computational studies and the general behavior of ynamines suggest that this compound is a high-energy species prone to rapid decomposition, polymerization, and hydrolysis.[1][2] Therefore, its synthesis, handling, and storage require stringent protocols to prevent degradation and ensure safety. This guide provides a summary of the inferred stability profile of this compound and outlines recommended procedures for its use in a research setting.

Inferred Stability Profile of this compound

Direct quantitative stability data for this compound, such as decomposition kinetics or shelf-life under various conditions, is not available in public chemical databases or scientific literature.[3][4][5] The stability profile must be inferred from its chemical class and theoretical principles.

Key Factors Influencing Instability:

-

High Reactivity of the Ynamine Group: Ynamines are electron-rich alkynes, making them highly susceptible to reactions with a wide range of electrophiles and nucleophiles.[6][7][8]

-

Hydrolytic Instability: The most significant decomposition pathway for ynamines is hydrolysis. Protonation of the electron-rich triple bond by water or other protic sources leads to a reactive keteniminium intermediate, which is rapidly trapped by water to form an amide (in this case, acetamide).[1] This sensitivity to moisture makes handling in an inert, dry atmosphere critical.

-

Tendency for Isomerization and Polymerization: Computational studies on analogous molecules, such as ethyne-1,2-diamine, indicate a predisposition for rearrangement into more stable isomers.[2] The high energy and reactivity of the this compound molecule also suggest a strong tendency to undergo polymerization, especially in concentrated form or in the presence of catalysts or impurities.

-

Thermal and Photochemical Instability: While specific data is absent, highly unsaturated and high-energy molecules like this compound are typically sensitive to heat and light, which can provide the activation energy for decomposition or polymerization pathways.

Quantitative Data Summary

The following table summarizes the general lack of available experimental data for this compound's physical and stability properties, which is itself an indicator of its instability.

| Property | Value | Source |

| Melting Point | Not Available | [3] |

| Boiling Point | Not Available | [3] |

| Density | Not Available | [3] |

| Decomposition Temp. | Not Determined | Inferred to be low; likely decomposes at or below room temperature. |

| Shelf-Life | Not Determined | Presumed to be very short, especially if not stored under strict inert conditions. |

| Hydrolysis Rate | Not Quantified | Qualitatively known to be rapid for the ynamine class.[1] |

Recommended Storage and Handling Protocols

Given the inferred high reactivity of this compound, the following protocols are recommended as a baseline for ensuring safety and preserving the compound's integrity for as long as possible. These are general guidelines for highly sensitive reagents.[9][10]

Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | ≤ -20°C , preferably ≤ -80°C (cryogenic storage). | To minimize thermal decomposition and polymerization by reducing the kinetic energy of the molecules. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). | To prevent rapid hydrolysis from atmospheric moisture and oxidation from air.[1][9] |

| Container | Use a flame-sealed glass ampoule or a robust vial with a PTFE-lined septum cap, further sealed with paraffin film. Store within a secondary container. | To ensure an airtight and moisture-proof seal.[9] |

| Light Exposure | Store in complete darkness (e.g., by using an amber vial and storing it inside a light-proof secondary container). | To prevent photochemical decomposition.[10] |

| Form | If possible, store as a dilute solution in a dry, aprotic, and unreactive solvent (e.g., anhydrous THF, Toluene, or Diethyl Ether) rather than as a neat substance. | To reduce the concentration and thereby decrease the rate of bimolecular decomposition or polymerization. |

Experimental Handling Workflow

The handling of this compound requires meticulous exclusion of air and moisture. Standard Schlenk line or glovebox techniques are mandatory.

References

- 1. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cas 52324-04-6,this compound | lookchem [lookchem.com]

- 4. This compound | C2H3N | CID 12979476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (9CI) | 52324-04-6 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. lumiprobe.com [lumiprobe.com]

Theoretical Studies on Ethynamine Reactivity: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynamine (H−C≡C−NH₂), the simplest ynamine, is a molecule of significant theoretical interest due to the direct linkage of an amino group to an acetylenic carbon. This arrangement imparts unique electronic properties and reactivity patterns that diverge significantly from those of saturated amines (like ethylamine) and enamines. This technical guide provides an in-depth analysis of the theoretical studies concerning this compound's reactivity, electronic structure, and potential synthetic utility. It summarizes key quantitative data, details relevant computational and experimental protocols, and visualizes core concepts to provide a comprehensive resource for researchers in organic synthesis, computational chemistry, and drug discovery.

Introduction to this compound

Ynamines are a class of organic compounds characterized by a nitrogen atom bonded directly to a carbon-carbon triple bond. This structure results in a unique electronic polarization, with the nitrogen lone pair donating electron density into the π-system of the alkyne. This "push-pull" effect makes the α-carbon electrophilic and the β-carbon nucleophilic.

However, simple ynamines like this compound are often unstable and highly reactive, which has historically limited their experimental exploration. Their derivatives, ynamides—where the nitrogen atom bears an electron-withdrawing group—are significantly more stable and have become versatile building blocks in modern organic synthesis.[1][2] Theoretical and computational studies are therefore invaluable for predicting the intrinsic reactivity of the parent this compound core, guiding synthetic efforts, and unlocking its potential.

Theoretical Methods for Studying Ynamine Reactivity

The investigation of transient and highly reactive species like this compound relies heavily on computational chemistry. Density Functional Theory (DFT) is the most common and powerful tool for elucidating reaction mechanisms, predicting molecular properties, and calculating energetic landscapes.

General Computational Protocol

A typical theoretical study of an this compound reaction mechanism involves several key steps:[3][4][5]

-

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

-

Frequency Calculation: These calculations are performed to confirm the nature of the optimized structures. Reactants and products should have zero imaginary frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Energy Calculation: High-accuracy single-point energy calculations are performed on the optimized geometries to determine reaction enthalpies (ΔH) and Gibbs free energies (ΔG).

-

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is used to verify that a transition state structure correctly connects the intended reactant and product on the potential energy surface.[3]

Commonly used DFT functionals for these studies include B3LYP, M06-2X, and ωB97XD, paired with Pople-style basis sets (e.g., 6-31G(d) or 6-311++G(d,p)) and often a solvent model (like CPCM or SMD) to simulate solution-phase chemistry.[6][7]

References

- 1. bradscholars.brad.ac.uk [bradscholars.brad.ac.uk]

- 2. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theoretical studies on cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Ethynamine Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the nomenclature, synthesis, and biological significance of ethynamine derivatives, tailored for researchers and scientists in the field of drug development.

This compound, the simplest ynamine, and its derivatives represent a versatile class of organic compounds with significant potential in medicinal chemistry and drug discovery. Their unique electronic and structural features make them valuable synthons for the creation of diverse molecular architectures, leading to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound derivatives, focusing on their nomenclature, synthesis, and biological activities, with a particular emphasis on their role in neurological signaling pathways.

Nomenclature of this compound Derivatives

The systematic naming of this compound derivatives follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure, this compound, is a two-carbon chain with a carbon-carbon triple bond and an amino group.

Key IUPAC Nomenclature Rules for Amines:

-

Primary Amines: For primary amines, the suffix "-amine" is added to the name of the alkyl substituent. Alternatively, the "-e" from the parent alkane name is replaced with "-amine". For instance, CH₃CH₂NH₂ is named ethylamine or ethanamine.[1][2][3][4][5]

-

Secondary and Tertiary Amines: In secondary and tertiary amines, the longest carbon chain attached to the nitrogen atom determines the parent name. Other alkyl groups are designated as N-substituents. For example, CH₃NHCH₂CH₃ is named N-methylethanamine. For symmetrical amines, prefixes like "di-" or "tri-" are used.[1][2][3][4][5]

-

Polysubstituted Amines: When multiple different substituents are present, they are listed alphabetically. The parent chain is the longest carbon chain attached to the nitrogen.

-

Priority of Functional Groups: The amino group has a lower priority than many other functional groups, such as carboxylic acids, esters, and alcohols. In such cases, the amino group is treated as a substituent and is denoted by the prefix "amino-".[3]

Examples of Nomenclature for Complex this compound Derivatives:

-

N-(4-chlorophenyl)-N-methylthis compound: An this compound with a methyl group and a 4-chlorophenyl group attached to the nitrogen.

-

1-phenyl-2-(N-ethylethynamino)ethan-1-ol: A molecule with an this compound substituted on an ethanol backbone, which also contains a phenyl group. Here, the alcohol group takes priority, and the this compound moiety is named as a substituent.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of N-Substituted Ethylenediamine Derivatives

A common approach for the synthesis of N-substituted ethylenediamine derivatives involves a multi-step process starting from Michael addition, followed by hydrazinolysis and Curtius rearrangement.

Experimental Protocol: Synthesis of 3-Piperidinopropionic acid ethyl ester

-

Reaction Setup: In a round-bottom flask, a mixture of piperidine (5.45 mL, 55 mmol) and ethyl acrylate (5.32 mL, 50 mmol) is prepared in water (50 mL).

-

Catalyst Addition: Ferric chloride hexahydrate (FeCl₃·6H₂O) (1.35 g, 5 mmol) is added to the mixture.

-

Reaction Execution: The reaction mixture is stirred at room temperature for 12 hours.

-

Extraction: After completion, the crude reaction mixture is extracted with ethyl acetate (3 x 200 mL).

-

Washing and Drying: The combined organic layers are washed with diluted hydrochloric acid and subsequently dried with sodium sulfate (Na₂SO₄).

-

Solvent Removal: The solvent is removed under reduced pressure to yield the final product.

Synthesis of β-Phenethylamine Derivatives

The reduction of nitriles is a widely used method for the preparation of β-phenethylamines.

Experimental Protocol: Synthesis of β-Phenethylamine from Phenylacetonitrile

-

Catalyst Preparation: 10 g of Raney nickel catalyst is washed with 50-mL portions of absolute ethanol until the washings are neutral.

-

Reaction Setup: The washed catalyst and 117 g (1.0 mole) of phenylacetonitrile are placed in a high-pressure hydrogenation bomb.

-

Ammonia Addition: 150 mL of liquid ammonia is introduced into the bomb.

-

Hydrogenation: Hydrogen is introduced until the pressure reaches approximately 2000 lb. The bomb is then heated to 120–130°C, and shaking is initiated. The reduction is typically complete within an hour.

-

Work-up: The bomb is cooled and opened. The contents are removed and the bomb is rinsed with ether. The combined liquids are filtered to remove the catalyst.

-

Purification: The ether is removed by distillation, and the remaining residue is fractionated under reduced pressure to yield β-phenylethylamine.[6]

Quantitative Data on this compound Derivatives

The biological activity and physicochemical properties of this compound derivatives are crucial for their development as therapeutic agents. The following tables summarize key quantitative data for selected derivatives.

Table 1: Physicochemical Properties of Selected Bioactive this compound Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Phenethylamine | C₈H₁₁N | 121.18 | 1.41 | 1 | 1 |

| Dopamine | C₈H₁₁NO₂ | 153.18 | 0.29 | 3 | 3 |

| Amphetamine | C₉H₁₃N | 135.21 | 1.76 | 1 | 1 |

| Methamphetamine | C₁₀H₁₅N | 149.23 | 2.11 | 0 | 1 |

Data sourced from publicly available chemical databases.

Table 2: Biological Activity of Selected this compound Derivatives

| Compound | Target | Assay | IC₅₀ (nM) | Kᵢ (nM) |

| WAY-256805 | Norepinephrine Transporter | Reuptake Inhibition | 82 | 50 |

| Compound 6a | Acetylcholinesterase (EeAChE) | Enzyme Inhibition | - | 3.26 |

| Compound 5a | Butyrylcholinesterase (eqBChE) | Enzyme Inhibition | - | 0.94 |

| Tylophorine Derivative (Example) | Cancer Cell Line | Cytotoxicity | Varies | - |

IC₅₀ and Kᵢ values are indicative of the concentration of the compound required to inhibit a biological process by 50% and the binding affinity of the inhibitor to the target, respectively. Data extracted from various scientific publications.[7]

Signaling Pathways and Experimental Workflows

This compound derivatives, particularly phenethylamines, exert their biological effects by modulating various signaling pathways in the central nervous system. A key target is the Trace Amine-Associated Receptor 1 (TAAR1).

TAAR1 Signaling Pathway

Phenethylamine and its analogs act as agonists for TAAR1, an intracellular G-protein coupled receptor. Activation of TAAR1 triggers a cascade of downstream signaling events that modulate monoaminergic neurotransmission.

Caption: TAAR1 signaling cascade in a presynaptic neuron.

Experimental Workflow for Drug Discovery

The development of novel this compound derivatives as therapeutic agents follows a structured workflow, from initial synthesis to preclinical evaluation.

Caption: A typical workflow for the discovery and development of bioactive compounds.[8][9][10][11][12]

Structure-Activity Relationship (SAR) Logic

The optimization of lead compounds heavily relies on understanding the relationship between chemical structure and biological activity.

Caption: Logical flow for establishing Structure-Activity Relationships.

Conclusion

This compound derivatives continue to be a focal point of research in medicinal chemistry due to their synthetic tractability and diverse biological activities. A thorough understanding of their nomenclature, synthetic methodologies, and mechanisms of action is paramount for the successful design and development of novel therapeutics. This guide provides a foundational resource for professionals in the field, highlighting the critical aspects of working with this promising class of compounds. The integration of systematic nomenclature, detailed experimental protocols, and a clear understanding of the underlying biological pathways will undoubtedly accelerate the translation of promising this compound derivatives from the laboratory to the clinic.

References

- 1. 26.1 Amines – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. 24.1 Naming Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Drug Discovery Workflow - What is it? [vipergen.com]

- 9. genemod.net [genemod.net]

- 10. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ppd.com [ppd.com]

- 12. Discovery and Preclinical Work - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape of Ethynamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynamine (H₂N-C≡CH), the simplest ynamine, presents a fascinating case study in electronic structure due to the juxtaposition of a π-donating amino group and a π-accepting ethynyl group. This inherent electronic push-pull mechanism imparts unique reactivity, making it a molecule of significant interest in organic synthesis and materials science. However, its high reactivity and instability pose considerable challenges for experimental characterization. This technical guide provides an in-depth analysis of the electronic structure of this compound, primarily through the lens of computational chemistry, offering valuable insights for researchers exploring its potential in various applications, including drug development.

Molecular Geometry and Hybridization

The geometry of this compound has been elucidated through ab initio molecular orbital calculations.[1] The molecule is predicted to be nonplanar, featuring a pyramidal amino group.[1] This pyramidalization is a consequence of the sp³-like hybridization of the nitrogen atom, which accommodates a lone pair of electrons. The C-N-H and H-N-H bond angles deviate from the ideal 109.5° of a perfect tetrahedral geometry due to the electronic influence of the adjacent C≡C triple bond.

The two carbon atoms of the ethynyl group are sp-hybridized, resulting in a linear C-C≡C-H framework. This linear geometry is a hallmark of acetylenic compounds. The overlap of the sp hybrid orbitals on the carbon atoms forms the strong C-C sigma (σ) bond, while the overlap of the remaining p orbitals on each carbon atom forms the two pi (π) bonds of the triple bond.

A summary of the calculated geometrical parameters for this compound is presented in Table 1.

Table 1: Calculated Geometrical Parameters of this compound

| Parameter | Value (6-31G* basis set) |

| Bond Lengths (Å) | |

| C≡C | 1.209 |

| C-N | 1.383 |

| C-H (acetylenic) | 1.061 |

| N-H | 1.006 |

| Bond Angles (degrees) | |

| ∠(H-N-C) | 112.5 |

| ∠(H-N-H) | 109.1 |

| ∠(C-C-N) | 178.6 |

| Dihedral Angles (degrees) | |

| H-N-C-C | 60.0 |

Data sourced from ab initio molecular orbital calculations by Saebo and Radom (1984).[1]

Valence Bond Theory and Molecular Orbital Description

The electronic structure of this compound can be described using both Valence Bond (VB) and Molecular Orbital (MO) theories.

Valence Bond Theory

In the VB framework, the bonding in this compound can be visualized as a combination of localized sigma and pi bonds. The C-C triple bond consists of one σ bond and two orthogonal π bonds. The C-N bond is a σ bond formed from the overlap of an sp³-like hybrid orbital on the nitrogen and an sp hybrid orbital on the carbon. The N-H bonds are also σ bonds. The lone pair on the nitrogen atom resides in one of its sp³-like hybrid orbitals.

The delocalization of the nitrogen lone pair into the π-system of the alkyne is a key feature of ynamines. This resonance interaction can be represented by the following contributing structures:

H₂N-C≡CH ↔ H₂N⁺=C=C⁻H

This resonance indicates a degree of double bond character in the C-N bond and an increase in electron density on the terminal acetylenic carbon, which contributes to the molecule's nucleophilic character at that position.

Caption: Valence bond resonance structures of this compound.

Molecular Orbital Theory

A more complete picture of the electronic structure is provided by Molecular Orbital (MO) theory. The interaction between the nitrogen lone pair (n) and the alkyne π orbitals leads to the formation of new molecular orbitals. The highest occupied molecular orbital (HOMO) is expected to have significant contribution from the nitrogen lone pair and the C≡C π bond, giving it π-type character. The lowest unoccupied molecular orbital (LUMO) will be the corresponding antibonding π* orbital of the C≡C bond. The energy of the HOMO is raised, and the energy of the LUMO is lowered compared to analogous non-conjugated systems, leading to a smaller HOMO-LUMO gap. This smaller energy gap is consistent with the high reactivity of ynamines.

Dipole Moment

The significant difference in electronegativity between the nitrogen atom and the carbon atoms, along with the presence of the nitrogen lone pair, results in a substantial molecular dipole moment. The amino group acts as an electron donor, and the ethynyl group acts as an electron acceptor. The dipole moment vector is directed from the positive pole (amino group) towards the negative pole (ethynyl group). While experimental values for this compound are not available, computational studies on related primary amines suggest a significant dipole moment.[2]

Spectroscopic Properties (Theoretical Predictions)

Due to its instability, experimental spectroscopic data for this compound is scarce. However, computational studies have provided predictions for its vibrational frequencies.[1]

Table 2: Calculated Vibrational Frequencies of this compound (cm⁻¹)

| Vibrational Mode | Calculated Frequency (6-31G*) |

| N-H symmetric stretch | 3447 |

| N-H asymmetric stretch | 3550 |

| C-H stretch | 3350 |

| C≡C stretch | 2150 |

| NH₂ scissor | 1630 |

| C-N stretch | 1150 |

| NH₂ wag | 750 |

Data sourced from ab initio molecular orbital calculations by Saebo and Radom (1984).[1]

These predicted frequencies can serve as a guide for the experimental identification of this compound, for instance, in gas-phase or matrix isolation studies. The characteristic C≡C stretch and the N-H stretching frequencies would be key identifiers in an infrared spectrum.

Experimental Protocols: A Theoretical Approach

Given the challenges in studying this compound experimentally, this section outlines the computational methodologies that have been employed to investigate its electronic structure. These theoretical approaches serve as the "experimental protocols" in the absence of direct laboratory measurements.

Ab Initio Molecular Orbital Calculations

-

Objective: To determine the equilibrium geometry, vibrational frequencies, and electronic properties of this compound.

-

Methodology:

-

The molecular structure of this compound is modeled using a chosen basis set (e.g., STO-3G, 3-21G, 6-31G*).[1]

-

The geometry is optimized to find the lowest energy conformation using quantum mechanical principles.

-

Harmonic vibrational frequencies are calculated from the second derivatives of the energy with respect to the nuclear coordinates.

-

Electronic properties such as the dipole moment and molecular orbital energies are calculated from the resulting wave function.

-

Caption: A simplified workflow for the computational investigation of this compound.

Synthesis and Reactivity Considerations

The synthesis and isolation of this compound are challenging due to its high reactivity and propensity to polymerize.[3] Ynamines are typically synthesized through the dehydrohalogenation of α,α-dihaloenamines or the isomerization of propargylamines. However, the parent this compound is particularly unstable. Its formation has been suggested as a product in the pyrolysis of ethylamine.[4]

The electronic structure of this compound dictates its reactivity. The electron-rich C≡C triple bond makes it a potent nucleophile, particularly at the terminal carbon atom. It is expected to readily undergo addition reactions with electrophiles and participate in cycloaddition reactions.

Conclusion

The electronic structure of this compound is characterized by a unique interplay between the electron-donating amino group and the electron-withdrawing ethynyl group. While experimental data remains elusive due to its instability, computational studies have provided a robust theoretical framework for understanding its geometry, bonding, and spectroscopic properties. This in-depth guide, based on the available theoretical data, offers a valuable resource for researchers and professionals in drug development and materials science who are interested in harnessing the synthetic potential of this highly reactive molecule. Further theoretical and experimental investigations into this compound and its derivatives are warranted to fully explore their chemical space and potential applications.

References

An In-depth Technical Guide to the Acid-Base Properties and pKa of Ethylamine